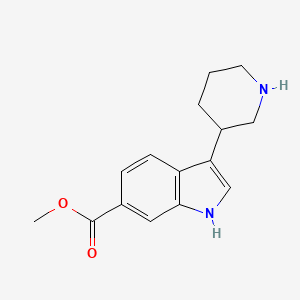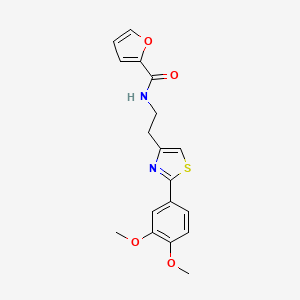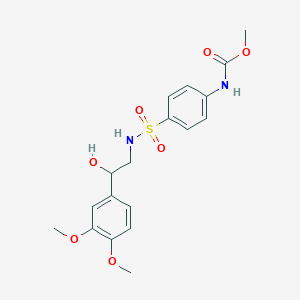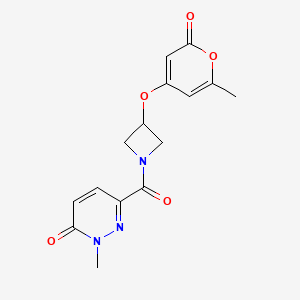![molecular formula C24H29N3O2 B2715924 6-butyl-2,3-diisopropoxy-6H-indolo[2,3-b]quinoxaline CAS No. 374611-43-5](/img/structure/B2715924.png)
6-butyl-2,3-diisopropoxy-6H-indolo[2,3-b]quinoxaline
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
6-butyl-2,3-diisopropoxy-6H-indolo[2,3-b]quinoxaline is a complex organic compound belonging to the indoloquinoxaline family This compound is characterized by its unique structure, which includes a butyl group and two isopropoxy groups attached to the indoloquinoxaline core
作用機序
Target of Action
The primary target of 6-butyl-2,3-diisopropoxy-6H-indolo[2,3-b]quinoxaline is DNA . This compound, similar to other indolo[2,3-b]quinoxaline derivatives, predominantly intercalates into the DNA helix .
Mode of Action
This compound interacts with its target, DNA, through a process known as intercalation . This involves the insertion of the planar molecule between the base pairs of the DNA helix, disrupting vital processes for DNA replication .
Biochemical Pathways
The intercalation of this compound into the DNA helix affects the normal functioning of the DNA replication pathway . This disruption can lead to cell cycle arrest and apoptosis, particularly in cancer cells .
Pharmacokinetics
Its high solubility (>27 M in acetonitrile) suggests that it may have good bioavailability .
Result of Action
The molecular and cellular effects of this compound’s action include the disruption of DNA replication, leading to cell cycle arrest and apoptosis . This can result in the death of cancer cells, contributing to its cytotoxic effect .
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, its stability and solubility in different solvents can affect its bioavailability and efficacy . .
生化学分析
Biochemical Properties
6-butyl-2,3-diisopropoxy-6H-indolo[2,3-b]quinoxaline has been found to exhibit a low reduction potential and high solubility, making it a promising candidate for use in nonaqueous redox flow batteries . It has also been reported to show good binding affinity to DNA, which could potentially influence its interactions with various enzymes and proteins .
Molecular Mechanism
It is known that similar compounds predominantly exert their pharmacological action through DNA intercalation . This process disrupts vital processes for DNA replication, which could potentially explain the cytotoxic effects observed in some studies .
Temporal Effects in Laboratory Settings
In laboratory settings, this compound has demonstrated remarkable stability, with a high capacity retention over extended periods of H-cell cycling . This suggests that the compound could have long-term effects on cellular function in both in vitro and in vivo studies.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 6-butyl-2,3-diisopropoxy-6H-indolo[2,3-b]quinoxaline typically involves multi-step organic reactions. One common method starts with the preparation of the indoloquinoxaline core, followed by the introduction of the butyl and isopropoxy groups. The reaction conditions often include the use of solvents such as acetonitrile and catalysts to facilitate the reactions. Specific details on the reaction conditions and reagents used can vary depending on the desired yield and purity of the final product .
Industrial Production Methods
Industrial production of this compound may involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions to ensure high yield and purity while minimizing costs and environmental impact. The use of continuous flow reactors and automated synthesis equipment can enhance the efficiency and scalability of the production process .
化学反応の分析
Types of Reactions
6-butyl-2,3-diisopropoxy-6H-indolo[2,3-b]quinoxaline can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.
Reduction: Reduction reactions can be used to modify the functional groups attached to the indoloquinoxaline core.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, specific solvents, and catalysts to achieve the desired transformations .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized indoloquinoxaline derivatives, while substitution reactions can produce a wide range of functionalized compounds .
科学的研究の応用
6-butyl-2,3-diisopropoxy-6H-indolo[2,3-b]quinoxaline has several scientific research applications, including:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules and as a reagent in various organic reactions.
類似化合物との比較
Similar Compounds
Similar compounds to 6-butyl-2,3-diisopropoxy-6H-indolo[2,3-b]quinoxaline include other indoloquinoxaline derivatives such as:
- 6H-indolo[2,3-b]quinoxaline
- 2,3-dimethoxy-6H-indolo[2,3-b]quinoxaline
- 6-(2-methoxyethyl)-6H-indolo[2,3-b]quinoxaline
Uniqueness
What sets this compound apart from its similar compounds is the presence of the butyl and isopropoxy groups, which confer unique chemical properties and potential biological activities. These functional groups can influence the compound’s solubility, stability, and reactivity, making it a valuable compound for various research applications .
特性
IUPAC Name |
6-butyl-2,3-di(propan-2-yloxy)indolo[3,2-b]quinoxaline |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H29N3O2/c1-6-7-12-27-20-11-9-8-10-17(20)23-24(27)26-19-14-22(29-16(4)5)21(28-15(2)3)13-18(19)25-23/h8-11,13-16H,6-7,12H2,1-5H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FBBZGXGFBQENQZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCN1C2=CC=CC=C2C3=NC4=CC(=C(C=C4N=C31)OC(C)C)OC(C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H29N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
391.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![(E)-N-[3,5-bis(trifluoromethyl)phenyl]-3-[4-(2-methylpropyl)phenyl]prop-2-enamide](/img/structure/B2715842.png)
![1-[3-Methyl-4-(2-oxopyrrolidin-1-yl)phenyl]-3-phenylurea](/img/structure/B2715843.png)
![3-benzyl-1,7-dimethyl-9-(3-methylphenyl)-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione](/img/new.no-structure.jpg)
![8-[(Tert-butoxy)carbonyl]-5-oxa-8-azaspiro[3.5]nonane-9-carboxylic acid](/img/structure/B2715847.png)
![(3Z)-1-(3-fluorobenzyl)-3-{[(4-methylphenyl)amino]methylene}-1H-thieno[3,2-c][1,2]thiazin-4(3H)-one 2,2-dioxide](/img/structure/B2715851.png)
![2-[[5-Bromo-3-[[tert-butyl(dimethyl)silyl]oxymethyl]-1,2,4-triazol-1-yl]methoxy]ethyl-trimethylsilane](/img/structure/B2715852.png)

![2-oxa-5-azabicyclo[2.2.1]heptan-5-yl(1-ethyl-1H-pyrazol-5-yl)methanone](/img/structure/B2715855.png)
![6-methoxy-2-{2-[(oxan-4-yl)methoxy]pyridine-4-carbonyl}-1,2,3,4-tetrahydroisoquinoline](/img/structure/B2715856.png)

![5-(4-Methoxyphenyl)-7-(thiophen-2-yl)-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine](/img/structure/B2715858.png)
![8-(2,4-dimethoxyphenyl)-3-isopentyl-1-methyl-7,8-dihydro-1H-imidazo[2,1-f]purine-2,4(3H,6H)-dione](/img/structure/B2715860.png)

